molecular formula C7H5BrClN3 B8816582 7-bromo-4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

7-bromo-4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B8816582
M. Wt: 246.49 g/mol
InChI Key: HCTVKWPEVANMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C7H5BrClN3 and its molecular weight is 246.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H5BrClN3

Molecular Weight

246.49 g/mol

IUPAC Name

7-bromo-4-chloro-5-methylpyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C7H5BrClN3/c1-12-2-4(8)5-6(12)7(9)11-3-10-5/h2-3H,1H3

InChI Key

HCTVKWPEVANMLG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C(=NC=N2)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine (147 mg), N,N-dimethylformamide (10 mL) was added, and NaH (36 mg) was further added thereto, followed by stirring for 30 min. Subsequently, methyl iodide was added thereto, and the reaction mixture was heated to 50° C. and stirred for 2 hours. After completion of the reaction, the reaction mixture was mixed with ethyl acetate and washed with water. The washed mixture was dried over anhydrous sodium sulfate, and filtered and distilled under reduced pressure to obtain the title compound.
Quantity
147 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
36 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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